Cas no 1937274-76-4 (1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide)
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
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- MDL: MFCD31736129
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466809-1g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95%+ | 1g |
$1620 | 2023-03-24 | |
| A2B Chem LLC | AX47188-2.5g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 2.5g |
$2835.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-5g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 5g |
$4178.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-50mg |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 50mg |
$367.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-100mg |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 100mg |
$530.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-250mg |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 250mg |
$743.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-500mg |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 500mg |
$1149.00 | 2024-04-20 | |
| A2B Chem LLC | AX47188-1g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 1g |
$1464.00 | 2024-04-20 | |
| Enamine | EN300-259185-1g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 1g |
$1357.0 | 2023-09-14 | |
| Enamine | EN300-259185-5g |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
1937274-76-4 | 95% | 5g |
$3935.0 | 2023-09-14 |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
Introduction to 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide (CAS No. 1937274-76-4)
The compound 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide (CAS No. 1937274-76-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This piperidine derivative has garnered attention due to its unique structural features and promising pharmacological properties, making it a subject of intense research interest in recent years.
Structurally, 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide is characterized by a piperidine core substituted with an ethyl group at the 1-position, a hydroxyl group at the 6-position, and a carboximidamide moiety at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological interactions. The presence of the hydroxyl group and the carboximidamide moiety, in particular, suggests potential for hydrogen bonding and coordination interactions with biological targets, which is a critical consideration in drug design.
In recent years, there has been growing interest in exploring the therapeutic potential of piperidine derivatives due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. The compound 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide has been investigated for its potential applications in multiple therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its unique structural features make it a versatile scaffold for further derivatization and optimization to enhance its pharmacological efficacy.
One of the most compelling aspects of 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide is its interaction with biological targets. Preliminary studies have indicated that this compound may interact with enzymes and receptors involved in key metabolic pathways. For instance, its ability to modulate the activity of certain enzymes has been observed in vitro, suggesting potential therapeutic benefits in conditions such as diabetes and obesity. Additionally, its interaction with receptors in the CNS has raised interest in its potential as a precursor for developing treatments for neurodegenerative diseases.
The synthesis of 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. The introduction of the hydroxyl group and the carboximidamide moiety necessitates careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating further research and development.
From a computational chemistry perspective, 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide has been subjected to detailed molecular modeling studies to understand its binding interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding the design of more potent derivatives. The use of computational tools has also helped predict potential side effects and optimize drug-like properties, ensuring that future derivatives are both effective and safe.
Current research trends indicate that 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide is being explored as a lead compound for further drug discovery efforts. By leveraging structure-based drug design principles, researchers are attempting to modify its chemical structure to enhance its pharmacological activity while minimizing toxicity. This approach involves substituting or appending various functional groups to the piperidine core, followed by rigorous testing to evaluate their impact on biological activity.
The pharmaceutical industry has taken note of the promising properties of 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide, leading to several ongoing clinical trials and preclinical studies. These investigations aim to validate its therapeutic potential across different disease models and patient populations. The outcomes of these studies are expected to provide critical data on its efficacy and safety profiles, paving the way for potential regulatory approval and commercialization.
In conclusion,1 ethyl N' hydroxy 6 oxopiperidine 3 carboximidamide CAS no 1937274 76 4 stands out as a significant compound in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Its investigation across multiple therapeutic areas underscores its versatility as a scaffold for drug development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in shaping future treatments for various human diseases.
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